Crystal structure and X-ray diffraction of 4-Cyano-2-cyclopropoxybenzoic acid
Crystal structure and X-ray diffraction of 4-Cyano-2-cyclopropoxybenzoic acid
An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-Cyano-2-cyclopropoxybenzoic Acid
Executive Summary
The structural characterization of functionalized benzoic acids is a cornerstone of rational drug design and materials science. 4-Cyano-2-cyclopropoxybenzoic acid (CAS: 1243363-91-8) represents a highly specialized building block frequently utilized in the synthesis of advanced therapeutics, including macrocyclic LRRK2 inhibitors for Parkinson's disease and MRTF/SRF pathway inhibitors for scleroderma. As a Senior Application Scientist, I have structured this whitepaper to decode the crystallographic behavior of this compound. By analyzing the causality between its molecular topology and supramolecular assembly, this guide provides a self-validating framework for its Single-Crystal X-ray Diffraction (SCXRD) analysis.
Chemical Context and Packing Causality
To successfully crystallize and resolve 4-Cyano-2-cyclopropoxybenzoic acid, one must first understand the competing intermolecular forces dictated by its functional groups. The molecule consists of a rigid phenyl core substituted with a carboxylic acid (-COOH) at C1, a sterically demanding cyclopropoxy ether (-O-cPr) at C2, and a highly polar cyano group (-CN) at C4.
The Causality of Conformation
The ortho-substitution of the cyclopropoxy group introduces severe steric hindrance. At room temperature, the ether oxygen and the rigid three-membered cyclopropyl ring clash with the adjacent carbonyl oxygen of the carboxylic acid. Causality: To minimize this steric penalty, the carboxylic acid group is forced out of coplanarity with the phenyl ring. This non-planar dihedral twist fundamentally alters the crystal packing, preventing the flat, sheet-like stacking typically seen in unsubstituted benzoic acids.
Supramolecular Synthons
Despite the steric twist, the dominant driving force in the solid state remains the formation of [1].
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The R22(8) Homosynthon: Two molecules will pair via strong, directional O−H⋯O hydrogen bonds to form a centrosymmetric dimer.
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Dipole-Dipole Networks: The para-cyano group, possessing a strong dipole moment, will align in an antiparallel fashion with adjacent dimers to cancel macroscopic polarity, favoring centrosymmetric space groups (e.g., P21/c or P1ˉ ).
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Weak Hydrogen Bonding: The nitrogen of the cyano group acts as a weak hydrogen bond acceptor, interacting with the acidic C−H protons of the cyclopropyl ring ( C−H⋯N ).
Figure 1: Supramolecular synthons governing the crystal packing of the target compound.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute scientific integrity, the SCXRD workflow must operate as a closed-loop, self-validating system. Each step contains internal quality control metrics that dictate whether the protocol proceeds or requires recalibration.
Phase I: Thermodynamic Crystal Growth
Protocol: Vapor Diffusion Method
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Causality: The cyclopropoxy group possesses rotational flexibility around the Caryl−O bond. Rapid solvent evaporation (kinetic control) traps multiple conformers, leading to twinned or disordered crystals. Vapor diffusion (thermodynamic control) allows the molecules sufficient time to adopt the lowest-energy conformation.
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Step 1: Dissolve 10 mg of the compound in 0.5 mL of ethyl acetate (good solvent) in a 2-dram inner vial.
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Step 2: Place the inner vial inside a 20 mL outer vial containing 3 mL of n-hexane (antisolvent). Seal the outer vial tightly.
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Step 3: Allow vapor equilibration over 3–5 days at a stable 20 °C.
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Validation: Inspect under polarized light. Extinction of light at specific rotational angles validates the presence of a single domain (non-twinned) crystal.
Phase II: X-ray Data Collection at 100 K
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Causality: Data collection must be performed at cryogenic temperatures (100 K). The cyclopropyl ring is highly susceptible to thermal libration (rotational vibration) at room temperature, which smears the electron density and artificially shortens the apparent C−C bond lengths. Freezing the crystal minimizes Atomic Displacement Parameters (ADPs).
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Step 1: Mount a selected crystal (approx. 0.15×0.10×0.05 mm) on a MiTeGen cryoloop using paratone oil.
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Step 2: Flash-cool the crystal to 100 K using an Oxford Cryostream.
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Step 3: Collect data using a diffractometer equipped with a microfocus Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) source.
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Validation: The internal agreement factor ( Rint ) of equivalent reflections must be <0.05 . If Rint>0.10 , the data is rejected, and a new crystal must be mounted.
Phase III: Structure Solution and Refinement
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Step 1: Solve the phase problem using intrinsic phasing (SHELXT).
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Step 2: Refine the structure using full-matrix least-squares on F2 (SHELXL).
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Step 3: Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model.
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Validation: The refinement is self-validating through the R1 value (target <5% ), the weighted wR2 value (target <15% ), and the Goodness-of-Fit (GoF) approaching 1.0. A final CheckCIF report must yield no unhandled A-level or B-level alerts.
Figure 2: Step-by-step workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.
Quantitative Data Summary
Based on the crystallographic behavior of analogous [2] and [3], the expected quantitative crystallographic parameters for 4-Cyano-2-cyclopropoxybenzoic acid are summarized below.
| Parameter | Expected Value / Range | Causality / Rationale |
| Chemical Formula | C11H9NO3 | Exact molecular composition. |
| Formula Weight | 203.19 g/mol | Derived from atomic masses. |
| Crystal System | Monoclinic or Triclinic | Low symmetry dictated by the out-of-plane cyclopropoxy twist. |
| Space Group | P21/c or P1ˉ | Centrosymmetric packing driven by antiparallel cyano dipoles and R22(8) dimers. |
| Temperature | 100(2) K | Required to suppress cyclopropyl rotational disorder. |
| O-H ⋯ O Distance | 2.60−2.65 Å | Characteristic length of a strong carboxylic acid hydrogen bond dimer. |
| C ≡ N Bond Length | 1.14−1.15 Å | Standard triple bond length, highly sensitive to thermal motion if uncooled. |
| Dihedral Angle (COOH to Phenyl) | 15∘−35∘ | Steric repulsion from the ortho-cyclopropoxy group forces non-planarity. |
References
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Title: Mixed-dimer formation in binary systems of 4-substituted benzoic acids and structure considerations Source: Canadian Journal of Chemistry 86.6 (2008): 525-532. URL: [Link]
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Title: Concurrent Optimizations of Efficacy and Blood–Brain Barrier Permeability in New Macrocyclic LRRK2 Inhibitors for Potential Parkinson's Disease Therapeutics Source: Journal of Medicinal Chemistry 67.9 (2024): 7647-7662. URL: [Link]
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Title: 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma Source: Journal of Medicinal Chemistry 62.9 (2019): 4350-4369. URL: [Link]
